molecular formula C11H12IN5O B426182 2-iodo-N-(2-propyl-2H-tetraazol-5-yl)benzamide

2-iodo-N-(2-propyl-2H-tetraazol-5-yl)benzamide

Cat. No.: B426182
M. Wt: 357.15g/mol
InChI Key: WHXBYBZCFDCVPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-iodo-N-(2-propyl-2H-tetraazol-5-yl)benzamide is a chemical compound that belongs to the class of benzamides It features an iodine atom attached to a benzamide structure, with a tetrazole ring substituted at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-(2-propyl-2H-tetraazol-5-yl)benzamide typically involves the iodination of a benzamide precursor followed by the introduction of the tetrazole ring. The reaction conditions often require the use of iodine or iodinating agents, along with appropriate solvents and catalysts to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would typically be carried out in a controlled environment with precise monitoring of temperature, pressure, and reaction time to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-(2-propyl-2H-tetraazol-5-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The benzamide and tetrazole moieties can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or other nucleophiles can be used to replace the iodine atom.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

2-iodo-N-(2-propyl-2H-tetraazol-5-yl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-iodo-N-(2-propyl-2H-tetraazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-iodo-N-(2-propyl-2H-tetrazol-5-yl)benzamide: Similar structure with a chlorine atom instead of iodine.

    5-iodo-2-(2-methyl-2H-tetrazol-5-yl)pyridine: Features a pyridine ring instead of a benzamide structure.

Uniqueness

2-iodo-N-(2-propyl-2H-tetraazol-5-yl)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its iodine substitution and tetrazole ring make it a valuable compound for various research applications.

Properties

Molecular Formula

C11H12IN5O

Molecular Weight

357.15g/mol

IUPAC Name

2-iodo-N-(2-propyltetrazol-5-yl)benzamide

InChI

InChI=1S/C11H12IN5O/c1-2-7-17-15-11(14-16-17)13-10(18)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,13,15,18)

InChI Key

WHXBYBZCFDCVPC-UHFFFAOYSA-N

SMILES

CCCN1N=C(N=N1)NC(=O)C2=CC=CC=C2I

Canonical SMILES

CCCN1N=C(N=N1)NC(=O)C2=CC=CC=C2I

Origin of Product

United States

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